SPP-86

RET Signaling Kinase Selectivity In Vitro Pharmacology

Multi-kinase inhibitors (e.g., cabozantinib) confound RET-specific studies via off-target activity. SPP-86 resolves this with a narrow selectivity profile-it does not inhibit BRAF(V600E) or RAS(G13R) proliferation in thyroid cancer models, ensuring RET-attributable phenotypes. • RET IC50 = 8 nM; blocks PI3K/Akt & MAPK signaling and RET-induced ERα phosphorylation in MCF7 cells. • Alkyne moiety enables CuAAC bioconjugation for custom CETSA probes, imaging, or pull-down experiments. • Reduced off-target noise versus multi-kinase inhibitors in CRISPR and HTS screens.

Molecular Formula C16H15N5
Molecular Weight 277.32 g/mol
Cat. No. B610952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPP-86
SynonymsSPP-86;  SPP 86;  SPP86; 
Molecular FormulaC16H15N5
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC(C)N1C2=NC=NC(=C2C(=N1)C#CC3=CC=CC=C3)N
InChIInChI=1S/C16H15N5/c1-11(2)21-16-14(15(17)18-10-19-16)13(20-21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3,(H2,17,18,19)
InChIKeyJQOIRTDBHMDWMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SPP-86: Selective RET Inhibitor for Research


SPP-86 is a potent, cell-permeable inhibitor of the RET (REarranged during Transfection) tyrosine kinase, with an IC50 of 8 nM in cell-free assays . Belonging to the pyrazolo[3,4-d]pyrimidine class, it inhibits RET-induced PI3K/Akt and MAPK signaling cascades, and also blocks RET-induced phosphorylation of estrogen receptor α (ERα) in MCF7 cells . Its defined selectivity profile and established utility in cellular models make it a valuable tool for dissecting RET-dependent biology.

Why SPP-86 Cannot Be Substituted in Research


While numerous compounds are described as RET inhibitors, many are repurposed multi-kinase inhibitors (e.g., cabozantinib, vandetanib) with broad, promiscuous activity against a wide range of off-target kinases [1]. This lack of selectivity can confound experimental results by triggering unintended signaling events, complicating data interpretation. SPP-86's narrower selectivity footprint—demonstrated by differential cellular activity against specific oncogenic backgrounds and a defined set of excluded kinases—means that substituting it with a multi-kinase inhibitor can lead to fundamentally different biological outcomes . Validation of the specific agent's target engagement is required for any study seeking to isolate RET-specific functions.

SPP-86 vs. Key Analogs: Evidence


Selectivity vs. Cabozantinib

SPP-86 is a potent RET inhibitor with an IC50 of 8 nM, but its functional differentiation lies in its selectivity. While the multi-kinase inhibitor cabozantinib is slightly more potent against RET (IC50 5.2 nM) , it potently inhibits several other clinically relevant kinases including VEGFR2, MET, KIT, AXL, TIE2, and FLT3 (IC50 values ranging from 0.035 nM to 14.3 nM) . In contrast, SPP-86's off-target activity is restricted to a small number of kinases (EphA1, FGFR1, Flt4, Lck, Yes) and importantly, it does not inhibit p38, CSK, KIT, PDGF, Src, or BCR-ABL .

RET Signaling Kinase Selectivity In Vitro Pharmacology

MCF7 Cell Proliferation vs. Tamoxifen

In MCF7 breast cancer cells, SPP-86 inhibited cell proliferation to a degree similar to the standard-of-care agent tamoxifen [1]. The IC50 for SPP-86 in inhibiting the proliferation of these cells was 1.0 μM, which is comparable to the reported IC50 of 1.4 μM for tamoxifen under similar conditions [1]. This demonstrates a specific, functional link between RET inhibition and estrogen-responsive cell growth.

Breast Cancer ERα Signaling Cell Proliferation

Thyroid Cancer Cell Sensitivity vs. Sorafenib

SPP-86 demonstrated selective anti-proliferative activity in thyroid cancer cells driven by the RET/PTC1 oncogene compared to those driven by mutations in BRAF or RAS [1]. In a direct comparison with the multi-kinase inhibitor sorafenib, SPP-86 showed a distinct cellular selectivity profile. For example, in TPC1 cells (expressing RET/PTC1), the IC50 for SPP-86 was 1.5 μM, while sorafenib was more potent at 0.28 μM [1]. However, in C643 cells (expressing RASG13R), SPP-86 was largely inactive (IC50 61.5 μM), whereas sorafenib retained some activity (IC50 3.1 μM) [1].

Thyroid Cancer Oncogene Addiction RET/PTC1

Click Chemistry Probe for RET Target Engagement

SPP-86 contains an alkyne group within its chemical structure, enabling its use as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This functional handle is absent in many other RET inhibitors like cabozantinib or sorafenib. The alkyne allows for the facile conjugation of SPP-86 to fluorescent dyes, biotin, or other reporter molecules, providing a distinct advantage for target engagement studies, cellular imaging, and proteomic profiling.

Chemical Biology Target Engagement Click Chemistry

SPP-86 Research Application Scenarios


RET-Specific Signaling with Co-Expressed Oncogenes

SPP-86 is ideally suited for experiments requiring the isolation of RET-driven signaling from other parallel oncogenic pathways. Its inability to inhibit proliferation in BRAF(V600E) or RAS(G13R) mutant cells, as demonstrated in thyroid cancer models, makes it a superior choice over multi-kinase inhibitors like sorafenib for validating RET-dependency in complex cellular backgrounds [1]. This ensures that observed phenotypic effects are directly attributable to RET inhibition.

RET in Breast Cancer Endocrine Resistance

SPP-86 provides a potent and selective tool for interrogating the cross-talk between RET and estrogen receptor (ER) signaling. Its capacity to inhibit ERα phosphorylation and MCF7 cell proliferation with efficacy comparable to tamoxifen [1] makes it a precise reagent for studying the mechanisms by which RET activation may contribute to resistance against endocrine therapies like tamoxifen or aromatase inhibitors.

Click Chemistry-Based Target Engagement Assays

The presence of an alkyne moiety in SPP-86 provides a straightforward handle for bioconjugation . Researchers can use this feature to create custom probes for cellular thermal shift assays (CETSA), in-cell imaging of RET localization, or affinity-based pull-down experiments to identify RET interaction partners, a functionality not offered by standard RET inhibitors like cabozantinib or vandetanib.

RET Gain-of-Function Genetic Screens

In high-throughput screening or genetic modifier experiments (e.g., CRISPR screens) aimed at identifying synthetic lethal partners or resistance mechanisms specific to RET-driven cancers, SPP-86's narrow kinase inhibition profile reduces the likelihood of off-target 'noise' compared to broader multi-kinase inhibitors . This increases the probability that identified hits are relevant to the RET pathway rather than collateral pathways like VEGFR2 or MET.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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